molecular formula C11H15Cl2N3O B2965047 1-(2-Aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride CAS No. 2418727-64-5

1-(2-Aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride

Cat. No. B2965047
CAS RN: 2418727-64-5
M. Wt: 276.16
InChI Key: SUAKWOVWCLZNJJ-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoxaline, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It’s likely that the “1-(2-Aminoethyl)” part refers to a functional group attached to the quinoxaline structure .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1-(2-Aminoethyl)pyrrolidine and 1-(2-Aminoethyl)maleimide hydrochloride have been synthesized using various methods .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of quinoxaline derivatives, including those similar to 1-(2-Aminoethyl)-3-methylquinoxalin-2-one, involves various chemical reactions that aim to enhance their chemical properties and potential applications. For instance, Singh et al. (2010) synthesized new quinoxaline derivatives to explore their optimized antimicrobial activity by performing molecular transformations around the quinoxaline nucleus. This approach included the attachment of ether linkages and the synthesis of Schiff bases containing quinoxaline moieties, which were then tested for antimicrobial activity (Singh, Kumar Deivedi, Hashim, & Singhal, 2010).

Antimicrobial Activity

The antimicrobial activity of quinoxaline derivatives is a significant area of interest. The compounds synthesized by Singh et al. (2010) were evaluated for their antimicrobial efficacy, demonstrating the potential of quinoxaline derivatives as antimicrobial agents. This highlights the importance of structural modifications in enhancing the antimicrobial properties of these compounds.

Pharmacological Potential

Although the focus is on excluding information related to drug use and side effects, it's worth noting that quinoxaline derivatives have been explored for various pharmacological activities. Research into the synthesis and reactions of novel quinoxalines for anticancer evaluation, as conducted by Kotb et al. (2007), showcases the potential of these compounds in medicinal chemistry. They prepared 1,2-dihydro-3-(2′-naphthyl)quinoxaline-2-one and various derivatives, some of which were evaluated for their anticancer activity (Kotb, Salama, Anwar, & Soliman, 2007).

properties

IUPAC Name

1-(2-aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.2ClH/c1-8-11(15)14(7-6-12)10-5-3-2-4-9(10)13-8;;/h2-5H,6-7,12H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAKWOVWCLZNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)-3-methylquinoxalin-2-one;dihydrochloride

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